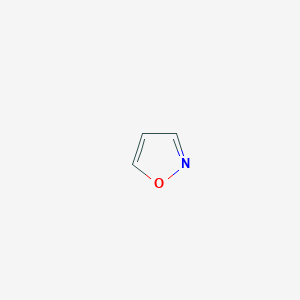
Patent
US07405297B2
Procedure details


A solution of sodium ethoxide in ethanol (2M, 152 mL, 305 mmol) was added slowly to a stirred solution of isoxazole 18 (20 g, 290 mmol) in ethanol (80 mL) in an ice bath with the reaction temperature ≦8° C. After an additional 0.5 h with stirring, acetic acid (5.5 mL, 100 mmol), diethyl aminomalonate hydrochloride (40.9 g, 193 mmol) and sodium acetate (16.4 g, 200 mmol) were added and the mixture was stirred at room temperature for 2 days after which most of the ethanol was removed under vacuum. The residue was partitioned between chloroform and water and the organic phase was dried and filtered through a pad of silica gel. Evaporation afforded a syrup which was dissolved in a solution of sodium ethoxide in ethanol (0.5 M, 400 mL) and the solution was stirred at room temperature for 3 days. Acetic acid (12 mL, 210 mmol) was added and the ethanol removed under vacuum. The residue was dissolved in chloroform and washed with NaHCO3 (aq., pH kept ˜7) The organic phase was dried and filtered through a thick pad of silica gel to give crude syrupy 3-amino-2-ethoxycarbonylpyrrole (16.4 g, 106 mmol) with clean 1H and 13C NMR spectra that was suitable for synthetic use. A portion in ether was treated with HCl in dioxane to precipitate the corresponding hydrochloride salt. Recrystallized from ethyl acetate/ethanol it had mp 197-200° C.; 1H NMR (d6-DMSO), δ 7.02 (t, J=3.0 Hz, 1H), 6.34 (t, J=2.5 Hz, 1H), 4.26 (q, J=7.1 Hz, 2H), 1.31 (t, J=7 Hz, 3H). 13C NMR δ 159.7, 123.2, 121.6, 114.7, 106.1, 60.6, 14.6. Anal. Calcd for C7H11ClN2O5: C, 44.10; H, 5.82; N, 14.70. Found: C, 44.02; H, 6.13; N, 14.55.











Identifiers


|
REACTION_CXSMILES
|
O1C=CC=[N:2]1.[C:6](O)(=O)[CH3:7].Cl.[NH2:11][CH:12]([C:18](OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14].C([O-])(=O)C.[Na+]>C(O)C.[O-]CC.[Na+]>[NH2:2][C:18]1[CH:7]=[CH:6][NH:11][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:2.3,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
O1N=CC=C1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
152 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
5.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
40.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
16.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After an additional 0.5 h with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between chloroform and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a syrup which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred at room temperature for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol removed under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with NaHCO3 (aq., pH kept ˜7) The organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a thick pad of silica gel
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(NC=C1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 106 mmol | |
| AMOUNT: MASS | 16.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 106% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
